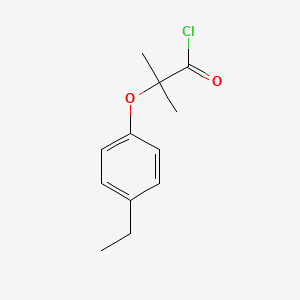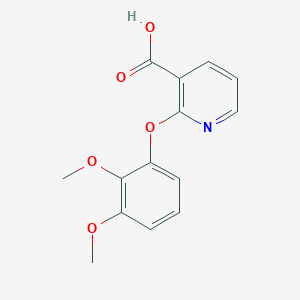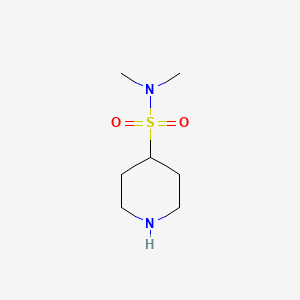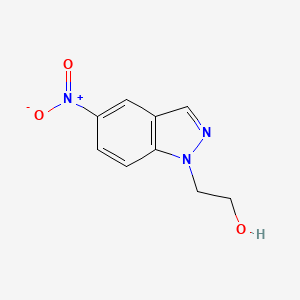
2-(5-ニトロ-1H-インダゾール-1-イル)エタノール
概要
説明
“2-(5-nitro-1H-indazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7N3O3 . It is also known by other names such as “5-Nitro-1H-imidazole-1-ethanol” and "Metronidazole Impurity D" . The compound has a molecular weight of 157.13 g/mol .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name for the compound is “2-(5-nitroimidazol-1-yl)ethanol” and its InChI is "InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2" . The compound’s canonical SMILES is "C1=C(N(C=N1)CCO)N+[O-]" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 157.04874109 g/mol .科学的研究の応用
インダゾール誘導体の合成
インダゾール含有誘導体は、医薬品分子における最も重要なヘテロ環の一つです . さまざまな置換基を持つインダゾール誘導体は、さまざまな官能基を有しており、多様な生物活性を示します . それらは、医薬品化学の分野で注目を集めています .
生物活性
インダゾール誘導体は自然界にはほとんど存在しませんが、この特定の核は、さまざまな合成化合物において、抗炎症作用、抗不整脈作用、抗腫瘍作用、抗真菌作用、抗菌作用、抗HIV作用など、幅広い薬理活性を示します .
抗がん剤としての用途
インダゾール含有化合物は、抗がん剤として用いられています。 例えば、ニラパリブは、再発上皮性卵巣がん、卵管がん、原発性腹膜がん、乳がん、前立腺がんの治療に広く用いられています .
高血圧症の治療
Furlottiらは、高血圧症の治療のための新しい5-ヒドロキシトリプタミン受容体2A(5-HT 2A)阻害剤を開発することを目的として、一連の新規な3,4-ジヒドロピラジノ[1,2-b]インダゾール-1(2 H)-オン誘導体の発見と最適化について報告しました .
抗増殖活性
いくつかの新規N-フェニル-1H-インダゾール-1-カルボキサミドを調製し、9つの臨床的に分離された癌の種類(白血病、非小細胞肺がん、結腸がん、CNSがん、メラノーマ、卵巣がん、腎臓がん、前立腺がん、乳がん)に由来する腫瘍細胞株パネルに対するインビトロでの抗増殖活性を評価しました .
ホスホイノシチド3-キナーゼδの阻害剤
Safety and Hazards
生化学分析
Biochemical Properties
2-(5-nitro-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of the nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can generate reactive nitrogen species, which can affect signaling pathways such as the nitric oxide pathway. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-(5-nitro-1H-indazol-1-yl)ethanol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, resulting in changes in cellular function. For instance, the interaction of 2-(5-nitro-1H-indazol-1-yl)ethanol with oxidoreductases can inhibit their activity, leading to alterations in cellular redox balance . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products of 2-(5-nitro-1H-indazol-1-yl)ethanol can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to 2-(5-nitro-1H-indazol-1-yl)ethanol can lead to cumulative effects on cellular processes, such as oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial activity. At higher doses, 2-(5-nitro-1H-indazol-1-yl)ethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
2-(5-nitro-1H-indazol-1-yl)ethanol is involved in various metabolic pathways, primarily those related to the reduction of the nitro group. Enzymes such as nitroreductases play a crucial role in the metabolism of this compound. The reduction of the nitro group leads to the formation of reactive intermediates, which can further participate in biochemical reactions. These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(5-nitro-1H-indazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-(5-nitro-1H-indazol-1-yl)ethanol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(5-nitro-1H-indazol-1-yl)ethanol is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects. The localization of 2-(5-nitro-1H-indazol-1-yl)ethanol within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
2-(5-nitroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLAPREGBZGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676556 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056619-14-7 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
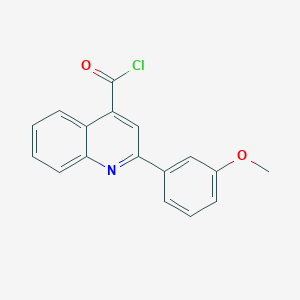
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)
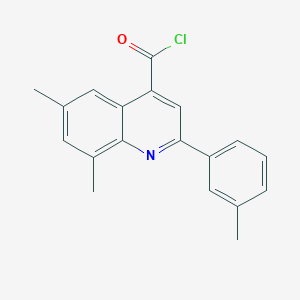
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)




